![molecular formula C13H16O3 B1320097 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 3648-77-9](/img/structure/B1320097.png)
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid
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Overview
Description
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is a unique chemical compound with the empirical formula C13H16O3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is 220.26 . The SMILES string representation isCc1ccccc1C2 (CCOCC2)C (O)=O
. The InChI representation is 1S/C13H16O3/c1-10-4-2-3-5-11 (10)13 (12 (14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3, (H,14,15)
.
Scientific Research Applications
Corrosion Inhibition
Pyran derivatives, closely related to 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid, have been used in the study of corrosion inhibition. For instance, specific derivatives have been synthesized and characterized for their efficiency in mitigating corrosion of mild steel in sulfuric acid solutions. These compounds act as mixed-type inhibitors and have been shown to inhibit corrosion through an adsorption mechanism (Saranya et al., 2020).
Synthesis of Medicinal Compounds
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid derivatives have been involved in the synthesis of various medicinal compounds. For example, a study outlined the synthesis of p-aminobenzoic acid diamides based on related compounds, which might have implications in pharmaceutical research (Agekyan & Mkryan, 2015).
Novel Synthesis Methods
Research has been conducted on pyran-4-ones with carboxylic acid side chains, offering novel methods for synthesizing fused bicyclic lactones. This research could have implications for the synthesis of complex organic compounds (West, Amann, & Fisher, 1994).
Antiproliferative Activity
Studies involving derivatives of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid have shown potential in cancer research. For instance, certain amide derivatives have been synthesized and shown to exhibit antiproliferative activities against human cancer cell lines (Cankara Pirol et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(2-methylphenyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-4-2-3-5-11(10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTUCHXNPLAZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594438 |
Source
|
Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3648-77-9 |
Source
|
Record name | Tetrahydro-4-(2-methylphenyl)-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3648-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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